2-phenyl-1H-imidazole-4,5-dicarbonitrile
Overview
Description
2-Phenyl-1H-imidazole-4,5-dicarbonitrile is an organic compound with the molecular formula C11H6N4. It is known for its unique structure, which includes an imidazole ring substituted with a phenyl group and two cyano groups at the 4 and 5 positions.
Biochemical Analysis
Biochemical Properties
It is known that imidazole rings, such as the one present in this compound, can participate in various biochemical reactions due to their ability to act as both a proton donor and acceptor .
Molecular Mechanism
It is known that compounds containing an imidazole ring can interact with various biomolecules , but the specific interactions of this compound have not been documented.
Temporal Effects in Laboratory Settings
Preparation Methods
The synthesis of 2-phenyl-1H-imidazole-4,5-dicarbonitrile typically involves the reaction of 2-phenylimidazole with cyanogen bromide under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
2-Phenyl-1H-imidazole-4,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of imidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the cyano groups into amine groups, resulting in the formation of diamine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Phenyl-1H-imidazole-4,5-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-phenyl-1H-imidazole-4,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may exert its effects by interfering with cellular signaling pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
2-Phenyl-1H-imidazole-4,5-dicarbonitrile can be compared with other imidazole derivatives, such as:
2-Phenylimidazole: Lacks the cyano groups, making it less reactive in certain chemical reactions.
4,5-Dicyanoimidazole:
2-Amino-4,5-imidazoledicarbonitrile: Contains an amino group instead of a phenyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of a phenyl group and two cyano groups, which confer specific chemical and biological properties that are not present in other similar compounds.
Properties
IUPAC Name |
2-phenyl-1H-imidazole-4,5-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N4/c12-6-9-10(7-13)15-11(14-9)8-4-2-1-3-5-8/h1-5H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSHQANDAMACEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(N2)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356258 | |
Record name | 2-phenyl-1H-imidazole-4,5-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20356258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50847-06-8 | |
Record name | 2-phenyl-1H-imidazole-4,5-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20356258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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